molecular formula C11H14SSi B14495506 Silane, trimethyl[(phenylethynyl)thio]- CAS No. 63135-82-0

Silane, trimethyl[(phenylethynyl)thio]-

Cat. No.: B14495506
CAS No.: 63135-82-0
M. Wt: 206.38 g/mol
InChI Key: FVSKTOGMHAHKOL-UHFFFAOYSA-N
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Description

Silane, trimethyl[(phenylethynyl)thio]- is a chemical compound with the molecular formula C11H14SiS It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one phenylethynylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(phenylethynyl)thio]- typically involves the reaction of trimethylsilylacetylene with phenylthio compounds under specific conditions. One common method involves the use of transition metal catalysts to facilitate the reaction. For example, the polymerization of 1-phenyl-2-trimethylsilylacetylene by various transition metal catalysts has been reported .

Industrial Production Methods

Industrial production methods for Silane, trimethyl[(phenylethynyl)thio]- are not well-documented in the literature. it is likely that similar synthetic routes involving transition metal catalysts and controlled reaction conditions are employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(phenylethynyl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The phenylethynylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Silane, trimethyl[(phenylethynyl)thio]- include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from the reactions of Silane, trimethyl[(phenylethynyl)thio]- depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silane derivatives.

Scientific Research Applications

Silane, trimethyl[(phenylethynyl)thio]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(phenylethynyl)thio]- involves its interaction with molecular targets through its phenylethynylthio group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can modify the compound’s properties and reactivity. The molecular pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trimethyl[(phenylethynyl)thio]- is unique due to the presence of the phenylethynylthio group, which imparts distinct chemical properties and reactivity compared to other silane derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

CAS No.

63135-82-0

Molecular Formula

C11H14SSi

Molecular Weight

206.38 g/mol

IUPAC Name

trimethyl(2-phenylethynylsulfanyl)silane

InChI

InChI=1S/C11H14SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

FVSKTOGMHAHKOL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SC#CC1=CC=CC=C1

Origin of Product

United States

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